N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a bromophenyl group and dimethyl substitutions on the pyrrolopyrimidine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may exert its effects by binding to the active sites of these targets, thereby disrupting their normal function and leading to cell death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent antitubercular activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits significant biological activities, including antimicrobial and antioxidant properties.
Uniqueness
N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
173458-57-6 |
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Molecular Formula |
C14H13BrN4 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13BrN4/c1-8-9(2)18-13-12(8)14(17-7-16-13)19-11-5-3-4-10(15)6-11/h3-7H,1-2H3,(H2,16,17,18,19) |
InChI Key |
FCNOOCZWZIUGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC=N2)NC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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